Erastin

Catalog No.
S548468
CAS No.
571203-78-6
M.F
C30H31ClN4O4
M. Wt
547.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erastin

CAS Number

571203-78-6

Product Name

Erastin

IUPAC Name

2-[1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]ethyl]-3-(2-ethoxyphenyl)quinazolin-4-one

Molecular Formula

C30H31ClN4O4

Molecular Weight

547.0 g/mol

InChI

InChI=1S/C30H31ClN4O4/c1-3-38-27-11-7-6-10-26(27)35-29(32-25-9-5-4-8-24(25)30(35)37)21(2)33-16-18-34(19-17-33)28(36)20-39-23-14-12-22(31)13-15-23/h4-15,21H,3,16-20H2,1-2H3

InChI Key

BKQFRNYHFIQEKN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2C(C)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Erastin

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2C(C)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl

Description

The exact mass of the compound Erastin is 546.20338 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Erastin is a small molecule originally discovered as an inhibitor of protein translation. However, its most studied function in recent years is its ability to induce a specific form of cell death called ferroptosis [].

Erastin and Ferroptosis Research

Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of iron-containing reactive oxygen species (ROS) and damage to cell membranes. Erastin acts by inhibiting System Xc-, a transporter responsible for importing cystine into cells []. Cystine is a precursor to the antioxidant glutathione, which plays a crucial role in protecting cells from ferroptosis. By inhibiting cystine import, Erastin disrupts glutathione synthesis and makes cells more susceptible to ferroptosis [].

Researchers use Erastin as a tool to study ferroptosis and its role in various diseases. Erastin treatment in cell cultures allows scientists to investigate the mechanisms of ferroptosis, identify potential ferroptosis-inducing drugs, and explore the connection between ferroptosis and other forms of cell death [, ].

Here are some specific examples of how Erastin is being used in scientific research:

  • Understanding ferroptosis in neurodegenerative diseases: Researchers are investigating whether ferroptosis contributes to the development of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Erastin treatment in cell models of these diseases can help elucidate the role of ferroptosis in neuronal cell death [].
  • Developing ferroptosis-based cancer therapies: Since cancer cells often exhibit altered iron metabolism, Erastin is being explored as a potential therapeutic strategy to induce ferroptosis in cancer cells. Research is ongoing to identify cancer vulnerabilities and develop Erastin-based therapies [].
  • Investigating ferroptosis in other diseases: Erastin is being used in research on various other diseases, including kidney disease, ischemia-reperfusion injury, and stroke, to understand the potential role of ferroptosis in these conditions [, ].

Erastin is a small molecule compound first identified in 2003 as a potent inducer of ferroptosis, a form of regulated cell death distinct from apoptosis. It was discovered during a screening for compounds that selectively kill cancer cells harboring oncogenic RAS mutations. Erastin operates primarily by inhibiting the cystine-glutamate transporter, known as system Xc−, leading to depletion of intracellular glutathione and subsequent accumulation of lipid reactive oxygen species, which are critical in triggering ferroptosis .

Erastin acts as a ferroptosis inducer through multiple mechanisms:

  • VDAC Inhibition

    Erastin binds to voltage-dependent anion channels (VDACs), particularly VDAC2 and VDAC3, on the outer mitochondrial membrane. This binding disrupts the function of VDACs, leading to increased mitochondrial iron uptake and subsequent lipid peroxidation [].

  • System Xc- Inhibition

    Erastin functionally inhibits the cystine-glutamate antiporter system Xc-, which imports cystine, a precursor for the antioxidant glutathione, into cells. Depletion of glutathione further intensifies lipid peroxidation and ferroptosis [].

  • p53 Activation (Indirect)

    Erastin can indirectly activate the tumor suppressor protein p53, which can further suppress system Xc- activity, contributing to ferroptosis [].

  • Inhibition of System Xc−: Erastin binds to the cystine-glutamate transporter, preventing cystine uptake and thereby reducing the synthesis of glutathione, an important antioxidant .
  • Depletion of Glutathione: The reduction in cystine leads to decreased levels of cysteine, impairing glutathione production. This depletion compromises cellular redox balance and promotes oxidative stress .
  • Induction of Lipid Peroxidation: The accumulation of lipid reactive oxygen species results in lipid peroxidation, a hallmark of ferroptosis. This process ultimately causes cell membrane damage and cell death .

Erastin has demonstrated significant biological activity, particularly in the context of cancer therapy:

  • Ferroptosis Induction: It selectively induces ferroptosis in cancer cells with oncogenic RAS mutations while sparing normal cells .
  • Enhanced Chemotherapy Sensitivity: Erastin can sensitize cancer cells to conventional therapies, including chemotherapy and radiotherapy, by exploiting their inherent vulnerabilities to ferroptosis .
  • Impact on Healthy Tissues: While effective against tumors, erastin has been shown to induce pathological changes in healthy tissues, such as increased iron deposition and morphological alterations in organs like the brain and kidneys .

Erastin can be synthesized through various organic chemistry techniques. The original synthesis involved combinatorial chemistry approaches to identify small molecules from libraries that could selectively target cancer cells. The specific synthetic routes often include:

  • Combinatorial Synthesis: Utilizing diverse chemical building blocks to create libraries of compounds and screen them for biological activity.
  • Structure-Activity Relationship Studies: Modifying the chemical structure of erastin to enhance its potency and selectivity against cancer cells.

The precise synthetic pathway can vary based on the desired modifications for research or therapeutic applications.

Erastin has several promising applications:

  • Cancer Therapy: Its primary application is as an anticancer agent, particularly for tumors with RAS mutations.
  • Research Tool: Erastin is widely used in research to study ferroptosis mechanisms and identify potential biomarkers for this form of cell death.
  • Combination Therapies: It is being explored in combination with other therapeutic agents to enhance treatment efficacy against resistant cancer types .

Research has focused on erastin's interactions with various cellular components:

  • System Xc−: Erastin irreversibly inhibits this transporter, leading to cysteine starvation and glutathione depletion, which are critical for its pro-ferroptotic effects .
  • Reactive Oxygen Species Pathways: Studies have shown that erastin-induced oxidative stress plays a central role in its mechanism of action, affecting multiple signaling pathways related to cell survival and death .
  • Potential Drug Interactions: The effects of erastin when combined with other drugs are under investigation to determine synergistic effects that could enhance therapeutic outcomes.

Several compounds share similarities with erastin in terms of inducing ferroptosis or affecting cellular redox states. Below is a comparison highlighting their uniqueness:

CompoundMechanismUnique Features
RSL3Directly inhibits Glutathione Peroxidase 4More potent but less selective than erastin
SulfasalazineInhibits System Xc−Primarily used for inflammatory diseases
Ferrostatin-1Inhibits lipid peroxidationActs downstream of erastin; protects against ferroptosis
DP17Inhibits Glutathione Peroxidase 4Similar mechanism but different chemical structure

Erastin is unique due to its ability to act on multiple pathways simultaneously and its selective targeting of oncogenic RAS mutant cells without affecting normal cells .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Exact Mass

546.2033832 g/mol

Monoisotopic Mass

546.2033832 g/mol

Heavy Atom Count

39

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZJA3NS42T9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Erastin

Dates

Modify: 2023-08-15
1: Maldonado EN, Sheldon KL, DeHart DN, Patnaik J, Manevich Y, Townsend DM, Bezrukov SM, Rostovtseva TK, Lemasters JJ. Voltage-dependent anion channels modulate mitochondrial metabolism in cancer cells: regulation by free tubulin and erastin. J Biol Chem. 2013 Apr 26;288(17):11920-9. doi: 10.1074/jbc.M112.433847. Epub 2013 Mar 7. PubMed PMID: 23471966; PubMed Central PMCID: PMC3636879.
2: Yamaguchi H, Hsu JL, Chen CT, Wang YN, Hsu MC, Chang SS, Du Y, Ko HW, Herbst R, Hung MC. Caspase-independent cell death is involved in the negative effect of EGF receptor inhibitors on cisplatin in non-small cell lung cancer cells. Clin Cancer Res. 2013 Feb 15;19(4):845-54. doi: 10.1158/1078-0432.CCR-12-2621. Epub 2013 Jan 23. PubMed PMID: 23344263; PubMed Central PMCID: PMC3703145.
3: Dixon SJ, Lemberg KM, Lamprecht MR, Skouta R, Zaitsev EM, Gleason CE, Patel DN, Bauer AJ, Cantley AM, Yang WS, Morrison B 3rd, Stockwell BR. Ferroptosis: an iron-dependent form of nonapoptotic cell death. Cell. 2012 May 25;149(5):1060-72. doi: 10.1016/j.cell.2012.03.042. PubMed PMID: 22632970; PubMed Central PMCID: PMC3367386.
4: Bauer AJ, Gieschler S, Lemberg KM, McDermott AE, Stockwell BR. Functional model of metabolite gating by human voltage-dependent anion channel 2. Biochemistry. 2011 May 3;50(17):3408-10. doi: 10.1021/bi2003247. Epub 2011 Apr 6. PubMed PMID: 21425834; PubMed Central PMCID: PMC3082971.
5: Simamura E, Shimada H, Hatta T, Hirai K. Mitochondrial voltage-dependent anion channels (VDACs) as novel pharmacological targets for anti-cancer agents. J Bioenerg Biomembr. 2008 Jun;40(3):213-7. doi: 10.1007/s10863-008-9158-6. Review. PubMed PMID: 18704666.
6: Yang WS, Stockwell BR. Synthetic lethal screening identifies compounds activating iron-dependent, nonapoptotic cell death in oncogenic-RAS-harboring cancer cells. Chem Biol. 2008 Mar;15(3):234-45. doi: 10.1016/j.chembiol.2008.02.010. PubMed PMID: 18355723; PubMed Central PMCID: PMC2683762.
7: Yagoda N, von Rechenberg M, Zaganjor E, Bauer AJ, Yang WS, Fridman DJ, Wolpaw AJ, Smukste I, Peltier JM, Boniface JJ, Smith R, Lessnick SL, Sahasrabudhe S, Stockwell BR. RAS-RAF-MEK-dependent oxidative cell death involving voltage-dependent anion channels. Nature. 2007 Jun 14;447(7146):864-8. PubMed PMID: 17568748; PubMed Central PMCID: PMC3047570.
8: Gangadhar NM, Stockwell BR. Chemical genetic approaches to probing cell death. Curr Opin Chem Biol. 2007 Feb;11(1):83-7. Epub 2006 Dec 14. Review. PubMed PMID: 17174591; PubMed Central PMCID: PMC3057070.
9: Dolma S, Lessnick SL, Hahn WC, Stockwell BR. Identification of genotype-selective antitumor agents using synthetic lethal chemical screening in engineered human tumor cells. Cancer Cell. 2003 Mar;3(3):285-96. PubMed PMID: 12676586.

Explore Compound Types